3,3,3-Trifluoro-2,2-dihydroxypropanoic acid
Overview
Description
3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is a chemical compound with the molecular formula C3H3F3O4 . It has an average mass of 160.049 Da and a monoisotopic mass of 159.998337 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 341.3±37.0 °C at 760 mmHg, and a flash point of 160.2±26.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Crystal Structure Analysis
3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is a fluorinated derivative of lactic acid. Its crystal structure has been studied, revealing features like the O=C—C—O(H) torsion angle and how molecules connect into sheets in the crystal via hydrogen bonds and C—H⋯O contacts (Gerber & Betz, 2013).
Biotransformation in Biological Systems
Studies have explored the biotransformation of related compounds in animal models. For instance, rabbits exposed to certain fluorocarbons showed predominant metabolites like N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, indicating a low extent of biotransformation of these compounds in rabbits (Schuster et al., 2010).
Enantiomer Preparation with Microorganisms
Microorganisms capable of enantioselectively hydrolyzing related compounds have been isolated. Shinella sp. R-6 and Arthrobacter sp. S-2 exhibit R- and S-selective hydrolysis activities, respectively, which can be utilized for preparing enantiomers of fluorinated compounds (Fuhshuku et al., 2014).
Chemical Synthesis and Characterization
Mosher's Acid, a derivative of this compound, has been studied for its potential as a chiral derivatizing agent. Crystallographic and spectroscopic characterization of this compound provide insights into its chemical properties and potential applications (Savich & Tanski, 2020).
Biocatalysis and Enzymatic Studies
A novel amidase from Burkholderia phytofirmans ZJB-15079 has been identified and used for kinetic resolution of related compounds to produce enantiomerically pure acids, important in pharmaceuticals. This study highlights the potential of biocatalytic synthesis for such compounds (Wu et al., 2017).
Hydration Studies in Restricted Environments
The hydration of pyruvic acid to its geminal-diol, closely related to this compound, has been investigated in water-restricted environments. This study provides insights into chemical reactions under limited water conditions (Maron et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid dust formation .
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJNSLMDANMQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385372 | |
Record name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-14-9 | |
Record name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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